molecular formula C4H3N3O4 B018501 5-Nitrouracil CAS No. 611-08-5

5-Nitrouracil

Cat. No. B018501
CAS RN: 611-08-5
M. Wt: 157.08 g/mol
InChI Key: TUARVSWVPPVUGS-UHFFFAOYSA-N
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Description

5-Nitrouracil is a compound useful in organic synthesis . It is a polarizable molecule with a permanent electric dipole moment . Its molecular properties have caught the attention of physicists working on nonlinear optics or optoelectronics .


Synthesis Analysis

The synthesis of 5-Nitrouracil has been a subject of interest in the field of crystal engineering . It has been reported that the translation of the molecular assets to the crystalline solid has not been straightforward . The known crystal structures incorporating the neutral or ionic 5-Nitrouracil have been compared, discussing the effect of the packing in the optimization of the crystalline optical properties .


Molecular Structure Analysis

5-Nitrouracil is a polarizable molecule with a permanent electric dipole moment . A DFT analysis of the molecular structure, vibrational spectra, and other molecular properties of 5-Nitrouracil has been carried out .


Chemical Reactions Analysis

5-Nitrouracil is a polarizable molecule with a permanent electric dipole moment . Its molecular properties have caught the attention of physicists working on nonlinear optics or optoelectronics . The translation of the molecular assets to the crystalline solid has not been straightforward .


Physical And Chemical Properties Analysis

5-Nitrouracil is a compound useful in organic synthesis . It is a polarizable molecule with a permanent electric dipole moment . Its molecular properties have caught the attention of physicists working on nonlinear optics or optoelectronics .

Scientific Research Applications

Nonlinear Optics and Optoelectronics

5-Nitrouracil is a polarizable molecule with a permanent electric dipole moment . Its molecular properties have caught the attention of physicists working on nonlinear optics or optoelectronics . When Nonlinear Optical (NLO) materials are subjected to intense laser light, dramatic changes may occur in the frequency, phase, and polarization of the incoming light . The nonlinear interaction between the electromagnetic field of the light and the charge distribution of the crystal originates several phenomena including frequency-mixing processes .

Crystal Engineering

The translation of the molecular assets of 5-Nitrouracil to the crystalline solid has not been straightforward . This review compares all the known crystal structures incorporating the neutral or ionic 5-Nitrouracil, or the two species concomitantly, discussing the effect of the packing in the optimization of the crystalline optical properties .

Supramolecular Interaction

Two new centrosymmetric 5-nitrouracilate salts are also reported for the first time, showing extensive hydrogen bonding between anions and cations . This review also gathers data from nonlinear optical measurements of non-centrosymmetric crystals and thermal stabilities of known polymorphs .

Blue-Light Generation

A neutral 5-nitrouracil molecule in acentric crystalline environment allows efficient blue-light generation .

In Vitro Transcription Reaction

tRNA in which uracil is completely replaced by 5-nitrouracil was prepared by substituting 5-nitro-UTP for UTP in an in vitro transcription reaction . The rationale was that the 5-nitro substituent activates the 6-carbon of the Ura heterocycle towards nucleophiles .

Inhibition of Thymidine Phosphorylase (TP)

The addition of 5-Nitrouracil, an inhibitor of TP, suppressed the elevation of blood concentrations of 5-FU .

properties

IUPAC Name

5-nitro-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C4H3N3O4/c8-3-2(7(10)11)1-5-4(9)6-3/h1H,(H2,5,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TUARVSWVPPVUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
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DSSTOX Substance ID

DTXSID2060597
Record name 5-Nitrouracil
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Molecular Weight

157.08 g/mol
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Product Name

5-Nitrouracil

CAS RN

611-08-5
Record name 5-Nitro-2,4(1H,3H)-pyrimidinedione
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Synthesis routes and methods I

Procedure details

The 5-nitrosouracil derivative may be obtained by the nitrosylation of the aminouracil A or B using standard nitration reagents. Examples of such agents include, for example, NaNO2/AcOH, HNO3/H2SO4, N2O5/P2O5/CCl4, HONO, EtONO2, CH3COONO2 and NO2+CF3SO3− that forms the nitro or the nitrosouracil derivative. Thus, the aminouracil may be dissolved in an aqueous acid, such as acetic acid and water below room temperature, such as about 10° C., and NaNO2 in water is added to the aminouracil. When the reaction is deemed complete, the volatiles are removed under reduced pressure and the residue is redissolved in a mixture of solvents. Example of such mixtures of solvents include alcohols in an organic solvent, such as absolute ethanol in DCM. The resulting mixture is heated and the hot mixture may be filtered through a filter aid such as Celite 545 to remove insoluble inorganic salts. The solvent or solvent mixtures may evaporated under reduced pressure to afford the desired 5-nitrouracil or 5-nitrosouracil.
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Synthesis routes and methods II

Procedure details

The 5-nitrosouracil derivatives such as compound of the formula 4 may be obtained by the nitrosylation of the aminouracil 2 using standard nitration reagents. Examples of such agents include, for example, NaNO2/AcOH, 1-INO3/H2SO4, N2O5/P2O5/CCl4, HONO, EtONO2, CH3COONO2 and NO2+CF3SO3− that forms the nitro or the nitrosouracil derivative. Thus, the aminouracil 2 may be dissolved in an aqueous acid, such as acetic acid and water below room temperature, such as about 10° C., and NaNO2 in water is added to the aminouracil. When the reaction is deemed complete, the volatiles are removed under reduced pressure and the residue is redissolved in a mixture of solvents. Example of such mixtures of solvents include alcohols in an organic solvent, such as absolute ethanol in DICHLOROMETHANE. The resulting mixture is heated and the hot mixture may be filtered through a filter aid such as Celite 545 to remove insoluble inorganic salts. The solvent or solvent mixtures may evaporated under reduced pressure to afford the desired 5-nitrouracil or 5-nitrosouracil such as compound 4.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-Nitrouracil interact with its target and what are the downstream effects?

A1: 5-Nitrouracil and its 5′-monophosphate derivative (5-nitro-dUMP) primarily target thymidylate synthetase, an enzyme crucial for DNA biosynthesis []. By blocking this enzyme, they hinder the incorporation of deoxyuridine into DNA, ultimately inhibiting DNA synthesis []. This mechanism makes 5-Nitrouracil derivatives potential antiviral agents, particularly against vaccinia virus, as their effect can be reversed by the addition of deoxythymidine [].

Q2: What is the molecular formula and weight of 5-Nitrouracil?

A2: The molecular formula of 5-Nitrouracil is C4H3N3O4, and its molecular weight is 157.09 g/mol [].

Q3: What are the key spectroscopic features of 5-Nitrouracil?

A3: Spectroscopic studies, including IR and ESR, have been extensively used to characterize 5-Nitrouracil:- IR Spectroscopy: The presence of characteristic functional groups like carbonyl and nitro is confirmed through IR spectroscopy [, ].- ESR Spectroscopy: ESR studies on irradiated 5-Nitrouracil provide valuable information about the formation and structure of free radicals, particularly iminoxyl radicals [, , ].

Q4: How does the crystal structure of 5-Nitrouracil influence its properties and applications?

A4: 5-Nitrouracil exhibits polymorphism, existing in different crystalline forms that impact its properties [, , ]. The non-centrosymmetric crystal structure of 5-Nitrouracil contributes to its notable nonlinear optical properties, making it suitable for applications in nonlinear optics, such as second harmonic generation [, ]. The existence of hydrogen bonds in the crystal lattice also contributes to its stability and high damage threshold [].

Q5: What is known about the dehydration behavior of 5-Nitrouracil hydrate?

A5: Research has clarified the dehydration mechanism of 5-Nitrouracil hydrate, showing that it does not proceed through channel hydrate mechanisms. Instead, dehydration likely occurs through the formation of structural defects in the crystal, as evidenced by macro and microstructural analysis [].

Q6: Does 5-Nitrouracil exhibit any catalytic properties?

A6: While 5-Nitrouracil itself might not be a catalyst, its derivatives are known to interact with enzymes. For instance, 5-nitrouracil inhibits isoorate decarboxylase (IDCase), an enzyme involved in the thymidine salvage pathway, suggesting a potential role in regulating pyrimidine metabolism in certain organisms [].

Q7: Have computational methods been employed to study 5-Nitrouracil?

A7: Yes, computational techniques like INDO-MO calculations have been crucial in understanding the electronic structure and properties of 5-Nitrouracil, particularly in identifying and characterizing free radicals formed upon irradiation [, ].

Q8: How do structural modifications of 5-Nitrouracil affect its biological activity?

A8:
- Substitution at N-1 and N-3: Alkylating the N-1 and N-3 positions of 5-Nitrouracil can significantly influence its reactivity [].- Thio-Substitution: Replacing the oxygen atoms in 5-nitrouracil with sulfur atoms to form thio-derivatives, such as 5-nitro-2-thiouracil and 5-nitro-2,4-dithiouracil, leads to increased lipophilicity []. - C-6 Modifications: Introducing substituents at the C-6 position impacts the reactivity and potential for ring transformations [, , , ].

Q9: What is known about the stability of 5-Nitrouracil?

A9: 5-Nitrouracil demonstrates stability in air and has a high damage threshold, attributes attributed to the presence of hydrogen bonds within its crystal structure [].

Q10: What is the antiviral activity of 5-Nitrouracil and its derivatives?

A11: 5-Nitro-2′-deoxyuridine (5-nitro-dU) and its monophosphate derivative have shown potent antiviral activity against vaccinia virus in vitro []. Additionally, 5-nitro-dU exhibits synergistic antiviral activity when combined with ganciclovir against human cytomegalovirus [].

Q11: Which analytical techniques are crucial for studying 5-Nitrouracil?

A13: - HPLC: HPLC plays a significant role in analyzing and quantifying 5-Nitrouracil and its derivatives, especially in biological samples [].- NMR Spectroscopy: Both 1H and 13C NMR spectroscopy are essential for structural elucidation and understanding the stereochemistry of 5-Nitrouracil derivatives [].

Q12: What factors influence the solubility of 5-Nitrouracil?

A14: The solubility of 5-Nitrouracil is dependent on the solvent used. Its solubility in water is influenced by factors such as temperature and pH [, ].

Q13: Does 5-Nitrouracil interact with drug-metabolizing enzymes?

A15: Research suggests that 5-Nitrouracil derivatives, especially 5-NO2-dU, might interfere with thymidylate synthetase, a crucial enzyme in pyrimidine biosynthesis, suggesting a potential for interaction with drug-metabolizing pathways [, ].

Q14: Are there alternative compounds with similar activity to 5-Nitrouracil?

A16: Compounds like 5-fluoro-, 5-trifluoromethyl-, 5-cyano-, and 5-thiocyanato-2′-deoxyuridine also inhibit deoxyuridine incorporation into DNA without affecting deoxythymidine incorporation, suggesting they might act as alternatives to 5-Nitrouracil in targeting thymidylate synthetase [].

Q15: What resources are valuable for 5-Nitrouracil research?

A15: Access to spectroscopic techniques like IR, ESR, and NMR, along with separation techniques like HPLC, is crucial for characterizing and analyzing 5-Nitrouracil and its derivatives. Additionally, computational chemistry tools and databases are helpful for modeling, predicting properties, and understanding the structure-activity relationships of these compounds.

Q16: What are some significant milestones in the research of 5-Nitrouracil?

A18: - Early Studies (1970s): Initial investigations focused on the synthesis, spectroscopic characterization, and the impact of radiation on 5-Nitrouracil, exploring its radical formation and electronic properties [, , , ].- Nonlinear Optical Properties (1990s): The discovery of significant nonlinear optical properties in 5-Nitrouracil marked a turning point, leading to exploration of its potential in optical applications [, ].- Polymorphism and Hydrate Studies (2000s): Research unveiled the polymorphic nature of 5-Nitrouracil and the unique dehydration behavior of its hydrate form, providing insights into its solid-state properties and behavior [, , ].

Q17: How does research on 5-Nitrouracil bridge different scientific disciplines?

A19: The study of 5-Nitrouracil brings together various fields like:- Synthetic Organic Chemistry: The synthesis of 5-Nitrouracil and its diverse derivatives requires expertise in organic synthesis methodologies [, , , , ].- Analytical Chemistry: Advanced analytical techniques, including spectroscopy and chromatography, are employed to characterize, quantify, and study the interactions of 5-Nitrouracil [, , , ].- Physical Chemistry: Understanding the crystal structure, polymorphism, and spectroscopic properties demands knowledge from physical chemistry [, , , ].- Biochemistry and Pharmacology: Investigating the interactions of 5-Nitrouracil with enzymes like thymidylate synthetase and exploring its potential as an antiviral agent bridge the gap between chemistry and biology [, , ].

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